molecular formula C19H17N3O5 B407031 6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE

6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE

Cat. No.: B407031
M. Wt: 367.4g/mol
InChI Key: KASWABQOKGURJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes methoxy and nitro functional groups, as well as a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be explored to enhance the scalability and reproducibility of the synthesis process. Catalysts such as palladium or copper may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its combination of functional groups and the tetrahydroquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4g/mol

IUPAC Name

6-methoxy-8-nitro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H17N3O5/c1-27-17-10-13(22(25)26)9-16-14-3-2-4-15(14)18(20-19(16)17)11-5-7-12(8-6-11)21(23)24/h2-3,5-10,14-15,18,20H,4H2,1H3

InChI Key

KASWABQOKGURJG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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